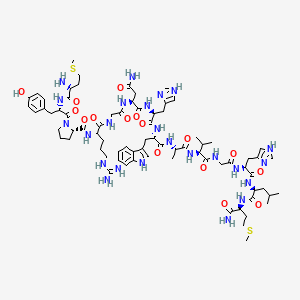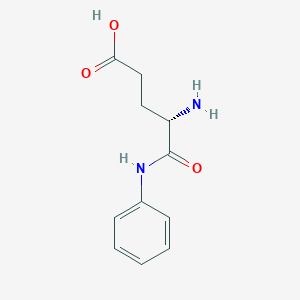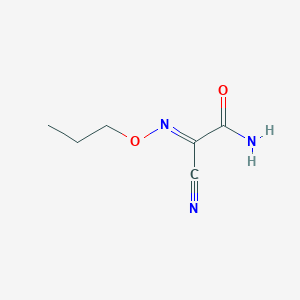![molecular formula C6H11ClN2O B13795426 Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
Acetyl chloride,[(1-iminobutyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl chloride,[(1-iminobutyl)amino]- is a chemical compound with the molecular formula C6H11ClN2O and a molecular weight of 162.62 g/mol . It is known for its reactivity and is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl chloride,[(1-iminobutyl)amino]- typically involves the reaction of acetyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of Acetyl chloride,[(1-iminobutyl)amino]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to maintain the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl chloride,[(1-iminobutyl)amino]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can react with compounds containing multiple bonds, such as alkenes and alkynes, to form addition products.
Condensation Reactions: It can undergo condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in reactions with Acetyl chloride,[(1-iminobutyl)amino]- include bases, acids, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving Acetyl chloride,[(1-iminobutyl)amino]- depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions typically yield substituted amides or esters .
Wissenschaftliche Forschungsanwendungen
Acetyl chloride,[(1-iminobutyl)amino]- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce acetyl groups into molecules.
Biology: It is used in the modification of biomolecules for various biological studies.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetyl chloride,[(1-iminobutyl)amino]- involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The specific pathways and molecular targets depend on the reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Acetyl chloride,[(1-iminobutyl)amino]- include:
Acetyl chloride: A simpler compound with similar reactivity but without the iminobutyl group.
Butylamine: An amine with a similar structure but lacking the acetyl chloride moiety.
N-Acetylbutylamine: A compound with both acetyl and butylamine groups but different reactivity.
Uniqueness
Acetyl chloride,[(1-iminobutyl)amino]- is unique due to its combination of acetyl chloride and iminobutyl groups, which confer specific reactivity and properties. This makes it valuable in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C6H11ClN2O |
|---|---|
Molekulargewicht |
162.62 g/mol |
IUPAC-Name |
2-(1-aminobutylideneamino)acetyl chloride |
InChI |
InChI=1S/C6H11ClN2O/c1-2-3-6(8)9-4-5(7)10/h2-4H2,1H3,(H2,8,9) |
InChI-Schlüssel |
NFYHAOWIKIAZNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=NCC(=O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Chloro(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B13795349.png)
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13795350.png)
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol](/img/structure/B13795352.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)-](/img/structure/B13795356.png)


![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)






